molecular formula C23H23ClN2O3S B11343102 1-[(3-chlorobenzyl)sulfonyl]-N-(naphthalen-1-yl)piperidine-4-carboxamide

1-[(3-chlorobenzyl)sulfonyl]-N-(naphthalen-1-yl)piperidine-4-carboxamide

Cat. No.: B11343102
M. Wt: 443.0 g/mol
InChI Key: YMKSMJBRDNTUNM-UHFFFAOYSA-N
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Description

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(NAPHTHALEN-1-YL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methanesulfonyl group, a naphthyl group, and a piperidine carboxamide moiety. The combination of these functional groups endows the compound with unique chemical and physical properties, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(NAPHTHALEN-1-YL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Chlorophenyl Methanesulfonyl Intermediate: This step involves the reaction of 3-chlorobenzyl chloride with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Naphthyl Piperidine: The intermediate is then coupled with naphthyl piperidine under conditions that facilitate the formation of the carboxamide bond. This step may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(NAPHTHALEN-1-YL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(NAPHTHALEN-1-YL)PIPERIDINE-4-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(NAPHTHALEN-1-YL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-chlorophenyl)methanesulfonyl]pyrrolidine
  • 1-[(3-chlorophenyl)methanesulfonyl]piperidine

Uniqueness

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(NAPHTHALEN-1-YL)PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the naphthyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

Molecular Formula

C23H23ClN2O3S

Molecular Weight

443.0 g/mol

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-N-naphthalen-1-ylpiperidine-4-carboxamide

InChI

InChI=1S/C23H23ClN2O3S/c24-20-8-3-5-17(15-20)16-30(28,29)26-13-11-19(12-14-26)23(27)25-22-10-4-7-18-6-1-2-9-21(18)22/h1-10,15,19H,11-14,16H2,(H,25,27)

InChI Key

YMKSMJBRDNTUNM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)Cl

Origin of Product

United States

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